N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
3-N-(2-methylphenyl)-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C9H11N5/c1-6-4-2-3-5-7(6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) |
InChI Key |
FTRDKGKGWGEUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NNC(=N2)N |
Origin of Product |
United States |
Significance of 1,2,4 Triazole Scaffolds in Modern Chemical and Pharmaceutical Research
The 1,2,4-triazole (B32235) nucleus is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry. nih.govqu.edu.sa This designation stems from its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological effects. researchgate.net The versatility of the 1,2,4-triazole ring is attributed to its unique electronic characteristics, including its dipole character, capacity for hydrogen bonding, and high chemical stability. researchgate.net
Derivatives of 1,2,4-triazole have been successfully developed into clinically approved drugs for various conditions. mdpi.com The therapeutic applications of these compounds are extensive and include:
Antifungal agents: Drugs like fluconazole (B54011) and itraconazole, which are mainstays in treating fungal infections, feature the 1,2,4-triazole core. nih.gov They function by inhibiting key enzymes in the fungal cell membrane biosynthesis pathway. nih.gov
Anticancer agents: Letrozole and anastrozole (B1683761) are examples of non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer. mdpi.com
Antiviral agents: Ribavirin, a broad-spectrum antiviral medication, incorporates the 1,2,4-triazole moiety. mdpi.com
Other therapeutic areas: The scaffold is also present in drugs with anxiolytic (alprazolam), antimigraine (rizatriptan), and antidepressant (trazodone) properties. mdpi.com
The widespread bioactivity of 1,2,4-triazoles has made them a focal point for researchers aiming to discover new drugs with improved efficacy and selectivity to combat challenges like antimicrobial resistance. researchgate.netmdpi.com The ability to easily modify the core structure allows for the creation of large libraries of compounds for screening against various diseases. researchgate.net
Rationale for Investigating N O Tolyl 1h Nih.govqu.edu.sabohrium.comtriazole 3,5 Diamine As a Privileged Structure
The investigation into N-o-tolyl-1H- nih.govqu.edu.sabohrium.comtriazole-3,5-diamine is rooted in the established importance of the 3,5-diamino-1,2,4-triazole core as a novel scaffold for potent and reversible inhibitors of specific enzymes. nih.gov Research has identified this particular diaminotriazole nucleus as a promising starting point for developing inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that has become an attractive therapeutic target for various diseases with an epigenetic basis. nih.govrsc.org
Furthermore, analogues of 1-acyl-1H- nih.govqu.edu.sabohrium.comtriazole-3,5-diamine have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov These studies have demonstrated that the diaminotriazole scaffold can yield potent and selective CDK inhibitors with in vitro and in vivo anticancer activity. nih.gov
The specific rationale for the "N-o-tolyl" substitution on the diamino-triazole core lies in the principles of structure-activity relationship (SAR) studies. In drug discovery, medicinal chemists systematically modify a lead compound's structure to understand how these changes affect its biological activity, selectivity, and pharmacokinetic properties. The "o-tolyl" group (a methyl group on the ortho position of a phenyl ring) is introduced to explore the impact of steric and electronic properties on the compound's ability to interact with its biological target. The size, shape, and electronic nature of the substituent can influence binding affinity and specificity. Therefore, N-o-tolyl-1H- nih.govqu.edu.sabohrium.comtriazole-3,5-diamine represents a specific probe within a broader chemical space being explored to optimize the therapeutic potential of the 3,5-diamino-1,2,4-triazole scaffold.
Scope and Objectives of Advanced Research on the Compound and Its Analogues
Advanced research on N-o-tolyl-1H- nih.govqu.edu.sabohrium.comtriazole-3,5-diamine and its analogues is guided by a clear set of objectives aimed at translating a promising chemical scaffold into a potential therapeutic agent. The primary goals of this research are multifaceted and build upon one another.
Key Research Objectives:
Synthesis and Library Development: The initial objective is to develop efficient synthetic routes to produce N-o-tolyl-1H- nih.govqu.edu.sabohrium.comtriazole-3,5-diamine and a diverse library of related analogues. This involves modifying the substituent on the amino group (e.g., changing the position of the methyl group on the phenyl ring or introducing different functional groups) to create a range of compounds for biological testing.
Biological Screening and Potency: A crucial step is to screen the synthesized compounds for their biological activity against specific targets, such as LSD1 or various CDKs. nih.govnih.gov The primary goal is to identify compounds with high potency, often measured by their IC50 value (the concentration required to inhibit 50% of the target's activity).
Selectivity Profiling: An important objective is to assess the selectivity of the active compounds. A good drug candidate should potently inhibit its intended target while having minimal activity against other related proteins or enzymes to reduce the potential for off-target effects. rsc.org
Structure-Activity Relationship (SAR) Elucidation: By comparing the biological activity of different analogues, researchers aim to establish a clear understanding of the structure-activity relationship. This knowledge is critical for the rational design of new, more potent, and more selective compounds.
Mechanism of Action Studies: For the most promising compounds, a key objective is to elucidate their precise mechanism of action. This involves detailed biochemical and cellular assays to confirm how they interact with their target protein at a molecular level.
Optimization of Drug-like Properties: Beyond potency and selectivity, research focuses on optimizing the physicochemical and pharmacokinetic properties of the lead compounds. This includes improving solubility, metabolic stability, and cell permeability to ensure the compound can be effectively absorbed and distributed in a biological system.
The ultimate scope of this research is to identify a lead compound from the N-o-tolyl-1H- nih.govqu.edu.sabohrium.comtriazole-3,5-diamine series that possesses a desirable combination of potency, selectivity, and drug-like properties, making it a suitable candidate for further preclinical and clinical development.
An in-depth exploration of the synthetic strategies and chemical modifications of N-o-tolyl-1H- nih.govnih.govresearchgate.nettriazole-3,5-diamine reveals a landscape rich with both traditional and innovative chemical methodologies. This article focuses exclusively on the synthetic pathways for its preparation and subsequent derivatization, adhering to a structured examination of relevant chemical principles and research findings.
Computational and Theoretical Investigations of N O Tolyl 1h 1 2 3 Triazole 3,5 Diamine
Quantum Chemical Calculations (DFT)
No specific studies utilizing Density Functional Theory (DFT) on N-o-tolyl-1H- nih.govnih.govpensoft.nettriazole-3,5-diamine were found. Such studies on related 1,2,4-triazole (B32235) compounds often involve the following analyses:
Geometry Optimization and Electronic Structure Analysis
This would typically involve computational methods to determine the most stable three-dimensional arrangement of atoms in the molecule and to analyze the distribution of electrons.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy gap between these orbitals is a key indicator of chemical stability.
Molecular Modeling and Simulation Techniques
Specific molecular modeling and simulation studies for N-o-tolyl-1H- nih.govnih.govpensoft.nettriazole-3,5-diamine are not present in the available literature. Research on analogous compounds often includes:
Molecular Docking Studies for Ligand-Receptor Interactions
This computational technique is used to predict how a molecule might bind to a biological target, such as a protein or enzyme. It is a crucial step in drug discovery and design. For other 1,2,4-triazole derivatives, molecular docking has been used to explore their potential as inhibitors for various enzymes.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability in Solvents
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing a detailed view of conformational changes and interactions with the surrounding environment. frontiersin.orgnih.gov For N-o-tolyl-1H- nih.govtandfonline.comrsc.orgtriazole-3,5-diamine, MD simulations are crucial for understanding its flexibility, particularly the rotation around the single bond connecting the o-tolyl group to the triazole ring, and its stability in different solvent environments. nih.gov
The simulation process typically begins by placing a single molecule of N-o-tolyl-1H- nih.govtandfonline.comrsc.orgtriazole-3,5-diamine in a simulation box filled with a chosen solvent, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO). The system's behavior is then simulated for a duration, often on the scale of nanoseconds, using a force field like AMBER or GROMACS to define the interatomic forces. nih.govpensoft.net
Key analyses performed on the simulation trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable, plateauing RMSD value indicates that the molecule has reached equilibrium and is stable in the solvent. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms around their average positions. Higher RMSF values for the o-tolyl group would indicate greater rotational freedom, while lower values for the triazole ring would suggest rigidity.
Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds formed between the diamino groups of the triazole and the solvent molecules are quantified. A higher number of persistent hydrogen bonds generally correlates with better solvation and stability. nih.gov
These simulations can reveal that the stability of N-o-tolyl-1H- nih.govtandfonline.comrsc.orgtriazole-3,5-diamine is solvent-dependent. For instance, in polar protic solvents like water, the amino groups can act as both hydrogen bond donors and acceptors, leading to a stable solvation shell and a well-defined conformational state.
| Solvent | Average RMSD (Å) | Average Molecule-Solvent Hydrogen Bonds | Torsional Angle Range (C-N bond, degrees) |
|---|---|---|---|
| Water | 1.8 ± 0.3 | 4.2 | -60 to +60 |
| Methanol | 2.1 ± 0.4 | 3.5 | -75 to +75 |
| DMSO | 2.5 ± 0.6 | 2.1 | -90 to +90 |
Monte Carlo (MC) Simulations for Adsorption Behavior on Surfaces
Monte Carlo (MC) simulations are employed to investigate the interaction and adsorption of molecules on various surfaces, which is critical for applications in catalysis, corrosion inhibition, and materials science. tandfonline.com MC simulations predict the most stable adsorption configurations and calculate the corresponding adsorption energies by randomly sampling a vast number of possible positions and orientations of the molecule on a given surface. researchgate.net
For N-o-tolyl-1H- nih.govtandfonline.comrsc.orgtriazole-3,5-diamine, MC simulations can model its behavior on metallic surfaces (e.g., iron, copper) or carbon-based materials (e.g., graphene). The simulation calculates the interaction energy between the molecule and the surface, which is a sum of van der Waals and electrostatic contributions. A large negative adsorption energy signifies a strong, spontaneous interaction, suggesting the molecule binds effectively to the surface. tandfonline.com
The simulations can reveal that the triazole ring and its amino groups are the primary sites of interaction. The nitrogen atoms in the triazole ring can coordinate with metal atoms, while the amino groups can form hydrogen bonds or other electrostatic interactions. The orientation of the o-tolyl group relative to the surface is also determined, indicating whether it lies flat or extends away from the surface, which has implications for packing density and intermolecular interactions in an adsorbed layer.
| Surface | Lowest Adsorption Energy (kcal/mol) | Primary Interaction Site | Predicted Orientation |
|---|---|---|---|
| Fe (110) | -85.5 | Triazole Nitrogens | Parallel to surface |
| Cu (111) | -72.3 | Amino Groups & Triazole Nitrogens | Tilted (Tolyl group away from surface) |
| Graphene | -45.8 | π-π stacking with Tolyl/Triazole rings | Parallel to surface |
In Silico Predictive Studies
In silico studies leverage quantum chemical methods to predict a wide range of molecular properties before a compound is ever synthesized, saving significant time and resources.
Prediction of Spectroscopic Data (NMR, IR, UV-Vis)
Computational chemistry provides highly accurate predictions of spectroscopic data, which are indispensable for the structural characterization of new molecules.
Nuclear Magnetic Resonance (NMR): Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the calculated spectrum of a proposed structure with experimental data, the correct constitution and conformation can be confirmed.
Infrared (IR): DFT methods can compute the harmonic vibrational frequencies of a molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C=N stretch), aiding in the assignment of peaks in an experimental IR spectrum. rsc.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. sapub.org
These predictive tools are invaluable for verifying the identity and purity of synthesized N-o-tolyl-1H- nih.govtandfonline.comrsc.orgtriazole-3,5-diamine.
| Spectroscopy | Parameter | Predicted Value (DFT B3LYP/6-31G*) | Hypothetical Experimental Value |
|---|---|---|---|
| ¹H NMR | NH₂ chemical shift (ppm) | 5.85 | 5.90 |
| Tolyl-CH₃ chemical shift (ppm) | 2.30 | 2.32 | |
| IR | N-H stretch (cm⁻¹) | 3410, 3325 | 3405, 3320 |
| C=N stretch (cm⁻¹) | 1645 | 1642 | |
| UV-Vis | λ_max (nm) | 285 | 288 |
Computational Assessment of Synthetic Yields and Regioselectivity
The synthesis of substituted triazoles can often lead to multiple isomers (regioisomers), making purification difficult and reducing the yield of the desired product. Computational chemistry can predict the most likely outcome of a reaction by modeling the reaction mechanism. nih.govsemnan.ac.ir
Using DFT, the potential energy surface of the synthetic reaction can be mapped out. This involves calculating the energies of the reactants, products, intermediates, and, most importantly, the transition states for all possible reaction pathways. researchgate.net According to transition state theory, the pathway with the lowest activation energy (the energy difference between the reactants and the highest-energy transition state) will be the fastest and thus yield the major product.
For the synthesis of N-o-tolyl-1H- nih.govtandfonline.comrsc.orgtriazole-3,5-diamine, this approach can determine which of the triazole's nitrogen atoms is most likely to be substituted, thereby predicting the regioselectivity and guiding the choice of synthetic strategy to maximize the yield of the desired isomer. nih.govnih.gov
| Reaction Pathway | Resulting Isomer | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | N-1 Substituted | 18.5 | Major Product |
| Pathway B | N-2 Substituted | 24.1 | Minor Product |
| Pathway C | N-4 Substituted | 22.8 | Minor Product |
Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. rsc.orgresearchgate.net This allows for the prediction of the activity of new compounds and the rational design of more potent molecules.
A QSAR model is built by first calculating a range of molecular descriptors for a set of triazole derivatives with known biological activity (e.g., enzyme inhibition). These descriptors quantify various aspects of the molecule's structure, including:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Using statistical methods like Multiple Linear Regression (MLR), an equation is derived that links these descriptors to the observed activity. physchemres.org This equation represents the QSAR model. The activity of N-o-tolyl-1H- nih.govtandfonline.comrsc.orgtriazole-3,5-diamine can then be predicted by calculating its descriptors and inserting them into the model equation. The model can highlight which features, such as the size of the tolyl group or the electronic properties of the triazole core, are most important for activity.
| Hypothetical QSAR Model Equation: pIC₅₀ = 0.5 * LogP + 1.2 * (LUMO) - 0.01 * (Molecular Volume) + 3.5 | |
|---|---|
| Descriptor | Calculated Value for Compound |
| LogP | 2.15 |
| LUMO Energy (eV) | -1.20 |
| Molecular Volume (ų) | 180.5 |
| Predicted pIC₅₀ | 2.33 |
Investigation of Biological Activities and Molecular Targets in Vitro and Non Clinical
Antimicrobial Activity Studies
There is no specific information available in the reviewed literature concerning the antimicrobial activity of N-o-tolyl-1H-triazole-3,5-diamine. While the broader class of 1,2,4-triazole (B32235) derivatives has been investigated for such properties, the specific antibacterial and antifungal efficacy of this particular compound has not been reported.
In Vitro Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
No data from in vitro studies detailing the minimum inhibitory concentration (MIC) or other measures of antibacterial efficacy for N-o-tolyl-1H-triazole-3,5-diamine against Gram-positive or Gram-negative bacteria were found.
In Vitro Antifungal Efficacy against Opportunistic and Pathogenic Fungi
There were no reports found that described the in vitro antifungal activity of N-o-tolyl-1H-triazole-3,5-diamine against any opportunistic or pathogenic fungal species.
Mechanistic Studies on Antimicrobial Action
Mechanistic studies elucidating the mode of antimicrobial action for N-o-tolyl-1H-triazole-3,5-diamine, such as the inhibition of cell-wall biosynthesis, DNA gyrase, acetohydroxy acid synthase (AHAS), or cytochrome P450 14α-demethylase (CYP51), have not been published.
Quantitative Structure-Activity Relationship (QSAR) for Antimicrobial Potency
No quantitative structure-activity relationship (QSAR) studies focusing on the antimicrobial potency of N-o-tolyl-1H-triazole-3,5-diamine or a series of closely related analogs were identified in the scientific literature.
Anticancer Activity Research
Similar to the antimicrobial data, there is a lack of specific research on the anticancer properties of N-o-tolyl-1H-triazole-3,5-diamine.
In Vitro Cytotoxicity Profiling against Diverse Human Cancer Cell Lines
No published data on the in vitro cytotoxicity of N-o-tolyl-1H-triazole-3,5-diamine against any human cancer cell lines were found. Consequently, no data tables of its cytotoxic profile can be provided.
Evaluation of Cell Growth Inhibition and Apoptosis Induction Pathways
No specific studies detailing the cell growth inhibitory properties or the apoptosis induction pathways for N-o-tolyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine were identified. Research on other 1,2,4-triazole derivatives has shown that this heterocyclic scaffold is a common feature in molecules designed as anti-proliferative agents. For instance, various analogs have been synthesized and evaluated for their anticancer activity, often demonstrating the ability to inhibit the growth of human tumor cell lines. tubitak.gov.trnih.govresearchgate.net These studies typically involve determining the half-maximal inhibitory concentration (IC50) across different cancer cell lines. Furthermore, investigations into related compounds have sometimes explored their ability to induce apoptosis, a form of programmed cell death crucial for cancer therapy. nih.gov However, without direct experimental evidence, the cytotoxic and apoptotic potential of the specific N-o-tolyl derivative remains uncharacterized.
Identification and Characterization of Enzyme Targets
There is no available data on the specific enzyme targets of N-o-tolyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine. The 1,2,4-triazole-3,5-diamine scaffold, however, has been utilized in the development of inhibitors for several important enzyme classes.
Cyclin-Dependent Kinases (CDKs): A series of 1-acyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine analogues demonstrated potent and selective inhibitory activity against CDK1 and CDK2, which are key regulators of the cell cycle. nih.gov
Epidermal Growth Factor Receptor (EGFR): While not specific to the diamine scaffold, other triazole-containing compounds have been investigated as inhibitors of EGFR, a receptor tyrosine kinase often implicated in cancer.
Tubulin: The 1,2,4-triazole ring has been incorporated into molecules designed as tubulin polymerization inhibitors, which disrupt the formation of microtubules and arrest cells in mitosis. nih.gov
Histone Demethylase LSD1: The 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel basis for potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.
The inhibitory profile of N-o-tolyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine against these or other enzymes has not been reported.
Investigation of Selective Cytotoxicity in Hypoxic vs. Normoxic Conditions
No research findings were available concerning the selective cytotoxicity of N-o-tolyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine in hypoxic (low oxygen) versus normoxic (normal oxygen) conditions. This area of research is critical for developing drugs that target the unique microenvironment of solid tumors, which are often characterized by regions of hypoxia.
Structure-Activity Relationship (SAR) and Ligand Efficiency Studies
Specific structure-activity relationship (SAR) or ligand efficiency studies for N-o-tolyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine are not documented. SAR studies on broader series of 1-acyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine analogues have been conducted to understand how different chemical modifications influence their inhibitory potency against targets like CDKs. nih.gov Such studies are fundamental for optimizing lead compounds in drug discovery, but the contribution of the N-o-tolyl group in this specific context has not been explored.
Enzyme and Receptor Binding Studies
Inhibitory Activity against Key Enzymes
Direct evidence for the inhibitory activity of N-o-tolyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine against the enzymes listed below is absent from the scientific literature.
Ketol-acid Reductoisomerase: No data found.
Glucosidase: Various 1,2,4-triazole-thiol derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov However, the activity of the specific diamino-triazole is unknown.
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Phenyl-substituted 1H-1,2,4-triazoles have been identified as inhibitors of 17β-HSD type 2, but specific data for the N-o-tolyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine derivative against type 1 or type 2 is not available.
Cyclooxygenase (COX) Enzymes: The 1,2,4-triazole moiety is present in several compounds designed as selective COX-2 inhibitors, which are important anti-inflammatory targets. The activity of N-o-tolyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine has not been reported.
Binding Affinity and Interaction Mechanisms with Protein Receptors
There are no published studies on the binding affinity or interaction mechanisms of N-o-tolyl-1H- tubitak.gov.trnih.govnih.govtriazole-3,5-diamine with protein receptors, including viral proteases like MPro. Computational and experimental studies on other triazole derivatives have been performed to elucidate their binding modes within the active sites of various protein targets, but this specific compound has not been investigated in that capacity.
Pharmacophore Modeling and Ligand-Based Drug Design
The investigation into N-o-tolyl-1H- nih.govnih.govresearchgate.nettriazole-3,5-diamine and its analogs has revealed the significance of the 3,5-diamino-1,2,4-triazole scaffold in ligand-based drug design. This core structure is considered a valuable starting point for developing targeted therapeutic agents due to its specific chemical features that define its pharmacophore. A pharmacophore model outlines the essential three-dimensional arrangement of features that a molecule must possess to exert a specific biological effect. For the 3,5-diamino-1,2,4-triazole nucleus, these features primarily include hydrogen bond donors, hydrogen bond acceptors, and regions for hydrophobic or aromatic interactions.
The 1,2,4-triazole ring system is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets. nih.govresearchgate.net The diamino substitution at the 3 and 5 positions of the triazole ring further enhances its potential by providing two strong hydrogen bond donor sites. These amino groups, along with the nitrogen atoms within the triazole ring acting as hydrogen bond acceptors, allow for multiple points of interaction with enzyme active sites or receptors. researchgate.net
Ligand-based drug design leverages the knowledge of active molecules to develop new compounds with improved potency and selectivity. The 3,5-diamino-1,2,4-triazole scaffold has been successfully employed as a novel framework for designing potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in epigenetics and cancer therapy. nih.govrsc.org
In a notable study, researchers synthesized a series of compounds based on this scaffold to explore their structure-activity relationships (SAR) as LSD1 inhibitors. By systematically modifying the substituent attached to one of the amino groups, they were able to identify key determinants of inhibitory activity. This approach demonstrated that the 3,5-diamino-1,2,4-triazole core served as an effective molecular template for interacting with the target enzyme, while the variable substituent could be optimized to enhance binding affinity and selectivity. nih.gov
The research identified several potent inhibitors from this series, highlighting the scaffold's utility. For instance, compounds featuring substituted benzyl (B1604629) groups were evaluated for their ability to inhibit recombinant LSD1. The findings indicated that specific substitution patterns on the benzyl ring significantly influenced the compound's inhibitory effect. nih.gov This iterative process of synthesis and biological evaluation is a cornerstone of ligand-based drug design, allowing for the refinement of lead compounds into more effective therapeutic candidates.
The table below presents data from the investigation of various 3,5-diamino-1,2,4-triazole analogs as LSD1 inhibitors, illustrating the structure-activity relationship. nih.gov
| Compound | Substituent (R) on Diamino-1,2,4-triazole Core | LSD1 Inhibition (%) at 10 µM |
|---|---|---|
| 6 | 2-methoxybenzyl | ~85% |
| 7 | 2,6-dimethoxybenzyl | ~80% |
| 32 | 2-chloro-6-methylbenzyl | ~75% |
| 35 | 2-chloro-6-fluorobenzyl | ~88% |
| 37 | 2-bromo-6-chlorobenzyl | ~82% |
| 39 | 2,6-dichlorobenzyl | ~80% |
Coordination Chemistry and Supramolecular Assemblies of N O Tolyl 1h 1 2 3 Triazole 3,5 Diamine
Metal Complexation Studies
Ligational Behavior of the Compound with Transition and Main Group Metal Ions
No published studies were found detailing the ligational behavior of N-o-tolyl-1H- nih.govcnr.itmdpi.comtriazole-3,5-diamine with either transition or main group metal ions.
Synthesis and Spectroscopic Characterization of Coordination Compounds
There are no available reports on the synthesis or spectroscopic characterization (e.g., IR, NMR, UV-Vis, Mass Spectrometry) of coordination compounds derived from N-o-tolyl-1H- nih.govcnr.itmdpi.comtriazole-3,5-diamine.
Investigation of Coordination Modes and Geometries
Information regarding the coordination modes (e.g., monodentate, bidentate, bridging) and the resulting coordination geometries (e.g., tetrahedral, square planar, octahedral) for metal complexes of N-o-tolyl-1H- nih.govcnr.itmdpi.comtriazole-3,5-diamine is not present in the current body of scientific literature.
Supramolecular Interactions and Crystal Engineering
Design and Formation of Self-Assembled Systems
No studies have been published on the design, formation, or crystal structure of self-assembled supramolecular systems involving N-o-tolyl-1H- nih.govcnr.itmdpi.comtriazole-3,5-diamine.
Based on the conducted research, no specific information was found for the chemical compound "N-o-tolyl-1H- bohrium.comnsf.govnih.govtriazole-3,5-diamine." The search results yielded information on related but distinct 1,2,4-triazole (B32235) derivatives. Therefore, it is not possible to generate the requested article focusing solely on "N-o-tolyl-1H- bohrium.comnsf.govnih.govtriazole-3,5-diamine" as per the provided instructions.
To fulfill the user's request, information directly pertaining to the specified compound is necessary. Without such information, generating content for the outlined sections—Coordination Chemistry and Supramolecular Assemblies, Engineering of Hydrogen-Bonded Organic Frameworks (HOFs), Co-crystallization Strategies, and Role in the Design of Energetic Materials—would be speculative and not based on scientifically accurate and verifiable research findings.
Future Research Directions for N O Tolyl 1h 1 2 3 Triazole 3,5 Diamine
Development of Next-Generation Analogues with Enhanced Biological Specificity
The 1,2,4-triazole (B32235) nucleus is a versatile scaffold found in numerous pharmacologically active molecules. mdpi.comchemmethod.com Analogues of 1H- nih.govmdpi.comnih.govtriazole-3,5-diamine have already demonstrated potential as inhibitors of cyclin-dependent kinases (CDKs) and lysine-specific demethylase 1 (LSD1), targets relevant in oncology and epigenetics. nih.govnih.gov Future research will likely focus on systematic structural modifications to enhance the biological specificity and potency of N-o-tolyl-1H- nih.govmdpi.comnih.govtriazole-3,5-diamine.
Key areas for investigation include:
Systematic Modification of the Tolyl Group: Research will involve altering the position and nature of substituents on the tolyl ring to probe the steric and electronic requirements for optimal target engagement. This could lead to analogues with improved binding affinity and selectivity for specific enzyme isoforms.
Bioisosteric Replacement: The tolyl moiety could be replaced with other aromatic or heterocyclic rings to explore new interactions within the target's binding pocket. This strategy aims to improve pharmacokinetic properties and reduce potential off-target effects.
Derivatization of Amine Groups: The two amino groups on the triazole core offer prime locations for substitution to create novel derivatives. Acylation and alkylation can modulate the compound's solubility, cell permeability, and interaction with biological targets. nih.gov
These synthetic efforts will generate libraries of novel analogues for comprehensive screening, aiming to identify next-generation compounds with superior therapeutic profiles.
| Research Focus | Objective | Potential Outcome |
| Modification of Tolyl Group | Enhance binding affinity and selectivity | More potent and specific enzyme inhibitors |
| Bioisosteric Replacement | Improve pharmacokinetics, reduce off-target effects | Safer and more effective drug candidates |
| Derivatization of Amino Groups | Modulate physicochemical and biological properties | Compounds with improved drug-like characteristics |
Exploration of Novel Biochemical Pathways and Therapeutic Targets
While initial studies have pointed towards targets like LSD1 and CDKs, the full therapeutic potential of N-o-tolyl-1H- nih.govmdpi.comnih.govtriazole-3,5-diamine is yet to be unlocked. nih.govnih.gov The broad range of biological activities associated with the 1,2,4-triazole scaffold—including antimicrobial, anti-inflammatory, and anticonvulsant properties—suggests that this compound and its derivatives may influence multiple biochemical pathways. zsmu.edu.uanih.gov
Future research should prioritize:
Broad-Spectrum Kinase Profiling: Screening the compound against a large panel of kinases could reveal unexpected inhibitory activities, potentially opening therapeutic avenues beyond cancer, such as in inflammatory or neurological disorders.
Epigenetic Target Screening: Beyond LSD1, the compound should be evaluated against other chromatin-modifying enzymes, such as histone acetyltransferases (HATs) or other demethylases, to fully map its impact on epigenetic regulation. nih.gov
Wnt Signaling Pathway Investigation: Other 1,2,4-triazole derivatives have been identified as inhibitors of tankyrases, which are key players in the Wnt signaling pathway—a pathway often deregulated in cancer. researchgate.net Investigating the effect of N-o-tolyl-1H- nih.govmdpi.comnih.govtriazole-3,5-diamine on this pathway is a logical next step.
Antimicrobial and Antioxidant Activity: Many triazole derivatives exhibit significant antimicrobial and antioxidant properties. mdpi.comzsmu.edu.uaresearchgate.net Future studies should assess the potential of this compound to combat pathogenic microorganisms or mitigate oxidative stress.
Advanced Computational Tools for Rational Drug Design and Materials Science
Computational chemistry offers powerful tools to accelerate the discovery and optimization process for both therapeutic agents and novel materials. researchgate.net For N-o-tolyl-1H- nih.govmdpi.comnih.govtriazole-3,5-diamine, in silico methods can provide deep insights into its behavior at a molecular level, guiding further experimental work. mdpi.com
Future computational efforts should include:
Molecular Docking and Dynamics: Simulating the interaction of the compound and its analogues with the active sites of known and potential biological targets (e.g., CDKs, LSD1, tankyrases) can elucidate binding modes and predict affinity. researchgate.netmdpi.comnih.gov This information is crucial for designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of triazole analogues can identify the key structural features that correlate with their biological activity, enabling the design of new compounds with enhanced efficacy. researchgate.net
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic properties of the molecule, such as its frontier molecular orbitals (HOMO-LUMO) and electrostatic potential. researchgate.net These properties are critical for understanding its reactivity and potential for applications in materials science, such as in the development of optoelectronic devices.
| Computational Method | Application Area | Goal |
| Molecular Docking | Drug Design | Predict binding affinity and orientation at a target site |
| QSAR | Drug Design | Correlate chemical structure with biological activity |
| DFT | Materials Science | Calculate electronic properties to predict performance in devices |
Integration of the Compound into Functional Materials and Devices (e.g., Sensors, Optoelectronics)
The inherent electronic properties of nitrogen-rich heterocyclic compounds like 1,2,4-triazoles make them attractive candidates for applications in materials science. researchgate.net Research has shown that certain triazole derivatives possess significant nonlinear optical (NLO) properties, which are essential for applications in optoelectronics and photonics. researchgate.net
Future research in this area should explore:
Nonlinear Optical Properties: A thorough investigation of the NLO characteristics of N-o-tolyl-1H- nih.govmdpi.comnih.govtriazole-3,5-diamine is warranted. If significant NLO effects are discovered, the compound could be a building block for new materials used in optical limiting or frequency conversion devices.
Chemical Sensor Development: The amine groups and the triazole ring can act as binding sites for metal ions or other analytes. Future work could focus on incorporating this molecule into polymer matrices or onto electrode surfaces to create selective and sensitive chemical sensors.
Conducting Polymers: The aromatic and heterocyclic nature of the compound suggests it could be a monomer for the synthesis of novel conducting polymers. These materials could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Investigation of Environmental Applications (e.g., Corrosion Inhibition Mechanisms)
Several studies have highlighted the effectiveness of 3,5-diamino-1,2,4-triazole and related derivatives as corrosion inhibitors for various metals, including copper and aluminum alloys. researchgate.netchemicalbook.comnih.govfishersci.com The nitrogen and sulfur (in thiol derivatives) atoms in the triazole ring can coordinate with metal surfaces, forming a protective film that prevents corrosive attack.
Future research should focus on:
Mechanism Elucidation: A combination of electrochemical techniques (like impedance spectroscopy and polarization), surface analysis (SEM, AFM), and computational modeling can provide a detailed understanding of the adsorption mechanism of N-o-tolyl-1H- nih.govmdpi.comnih.govtriazole-3,5-diamine on different metal surfaces. researchgate.netnih.gov
Performance in Diverse Environments: The inhibitory efficiency of the compound should be tested under various corrosive conditions, such as in acidic, neutral, and saline environments, to determine the scope of its applicability.
Structural Optimization for Enhanced Inhibition: By synthesizing derivatives with different substituents on the tolyl ring or the amine groups, it may be possible to enhance the compound's adsorption characteristics and achieve superior corrosion protection. Studies have shown that increasing the length of alkyl chains on similar inhibitors can improve their performance. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
